REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[Mg]([CH2:15][CH2:16][CH2:17][CH2:18][Mg]Br)Br>C1COCC1>[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]1([OH:6])[CH2:18][CH2:17][CH2:16][CH2:15]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OC)C=CC(=C1)C
|
Name
|
BrMg(CH2)4MgBr
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Mg](Br)CCCC[Mg]Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with aqueous NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluted with PE-EA (20:1˜10:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)C)C1(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |